4-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one
Overview
Description
Scientific Research Applications
Synthesis of Biologically Active Compounds
4-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one is utilized as an intermediate in the synthesis of various biologically active compounds. The synthesis involves multiple steps including nitration, chlorination, N-alkylation, reduction, and condensation, contributing to the development of compounds with potential biological activities (Wang et al., 2016).
Development of Halogenated Pyridin-2(1H)-ones
The compound plays a role in the efficient synthesis of 3-aroyl-5-formyl-4-halo pyridin-2(1H)-ones, a process facilitated by Vilsmeier cyclization. This synthesis represents a novel route to 4-bromo/chloro pyridin-2(1H)-ones, showcasing the compound's utility in creating halogenated variants (Yu et al., 2015).
Photoinduced Tautomerization in Pyridines
Studies involving 2-(1H-pyrazol-5-yl)pyridines, including derivatives like 2-(3-bromo-1H-pyrazol-5-yl)pyridine, have demonstrated photoinduced tautomerization processes. This research provides insights into the excited-state intramolecular and intermolecular proton transfer, aiding in understanding the photochemical behavior of such compounds (Vetokhina et al., 2012).
Synthesis of Novel Pyridine Derivatives
The compound contributes to the synthesis of novel pyridine derivatives, which are investigated for their potential biological activities, such as anti-thrombolytic and biofilm inhibition. This research highlights the compound's role in creating new pyridine-based entities with significant biological properties (Ahmad et al., 2017).
Application in Time-Resolved Fluorescence Immunoassay
This compound is used in the preparation of bifunctional chelate intermediates for time-resolved fluorescence immunoassays. This application underscores its significance in advancing diagnostic techniques and biomedical research (Li-hua, 2009).
Crystal Structure and Biological Activity Studies
The compound aids in the synthesis of structurally diverse entities, which are then studied for their crystal structures and biological activities, including fungicidal and antiviral properties. These studies demonstrate the compound's contribution to the discovery of new biologically active molecules (Li et al., 2015).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-bromo-1-(cyclopropylmethyl)pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-8-3-4-11(9(12)5-8)6-7-1-2-7/h3-5,7H,1-2,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSECUINYDRVDMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CC(=CC2=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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